molecular formula C7H8Cl2N2O2 B1486678 4-Chloro-2-hydrazinobenzoic acid hydrochloride CAS No. 64415-09-4

4-Chloro-2-hydrazinobenzoic acid hydrochloride

Cat. No. B1486678
CAS RN: 64415-09-4
M. Wt: 223.05 g/mol
InChI Key: XDRADJMXOLIAHM-UHFFFAOYSA-N
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Description

4-Chloro-2-hydrazinobenzoic acid hydrochloride is a chemical compound with the linear formula C7H7ClN2O2 . It has a molecular weight of 186.6 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H7ClN2O2 . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Safety and Hazards

4-Chloro-2-hydrazinobenzoic acid hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-chloro-2-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRADJMXOLIAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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